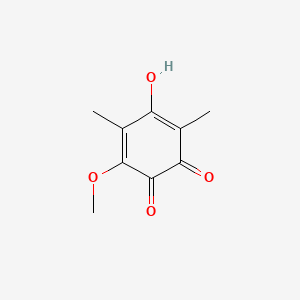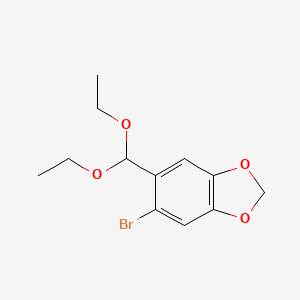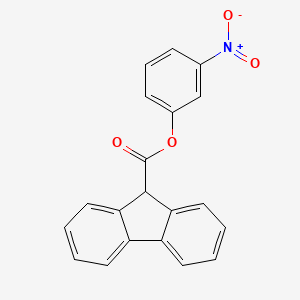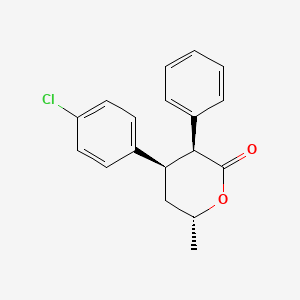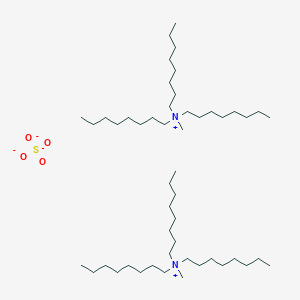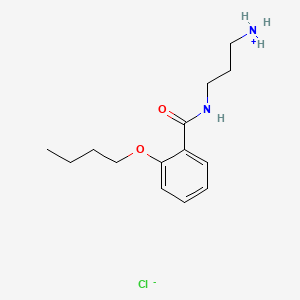
N-(3-Aminopropyl)-o-butoxybenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Aminopropyl)-o-butoxybenzamide hydrochloride is a chemical compound with a unique structure that combines an aminopropyl group, a butoxy group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-o-butoxybenzamide hydrochloride typically involves the reaction of o-butoxybenzoic acid with 3-aminopropylamine in the presence of a coupling agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
N-(3-Aminopropyl)-o-butoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
科学的研究の応用
N-(3-Aminopropyl)-o-butoxybenzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and polymers with specific properties.
作用機序
The mechanism of action of N-(3-Aminopropyl)-o-butoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, leading to modulation of their activity. The butoxy group may enhance the compound’s lipophilicity, facilitating its penetration through biological membranes.
類似化合物との比較
Similar Compounds
- N-(3-Aminopropyl)methacrylamide hydrochloride
- N-(3-Aminopropyl)butyramide hydrochloride
- N-(3-Aminopropyl)benzamide hydrochloride
Uniqueness
N-(3-Aminopropyl)-o-butoxybenzamide hydrochloride is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties compared to other similar compounds. This structural feature may influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
特性
CAS番号 |
78109-72-5 |
|---|---|
分子式 |
C14H23ClN2O2 |
分子量 |
286.80 g/mol |
IUPAC名 |
3-[(2-butoxybenzoyl)amino]propylazanium;chloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-2-3-11-18-13-8-5-4-7-12(13)14(17)16-10-6-9-15;/h4-5,7-8H,2-3,6,9-11,15H2,1H3,(H,16,17);1H |
InChIキー |
MQHSZRGQFLLLHU-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC=C1C(=O)NCCC[NH3+].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


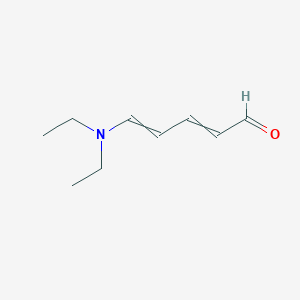

![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)


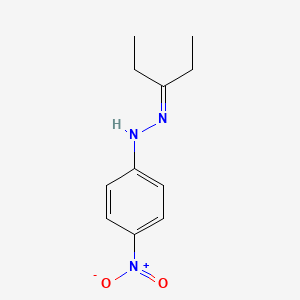
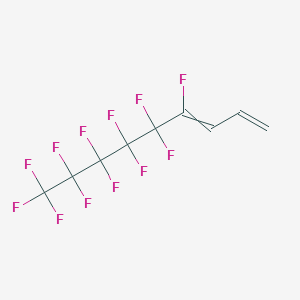
![4-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B14450004.png)
